trans-2-(pyrrolidin-1-yl)cyclopentanol
Overview
Description
2-(Pyrrolidin-1-yl)cyclopentanol is a chemical compound with the molecular formula C9H17NO It features a cyclopentane ring substituted with a hydroxyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)cyclopentanol typically involves the reaction of cyclopentanone with pyrrolidine under specific conditions. One common method includes the use of a catalytic amount of acid to facilitate the nucleophilic addition of pyrrolidine to cyclopentanone, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production methods for 2-(Pyrrolidin-1-yl)cyclopentanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-1-yl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated cyclopentane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclopentanone or cyclopentanoic acid.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentanol derivatives depending on the reagent used.
Scientific Research Applications
2-(Pyrrolidin-1-yl)cyclopentanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-(Pyrrolidin-1-yl)cyclopentanol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Pyrrolidine: A simpler structure lacking the cyclopentanol moiety.
Cyclopentanol: Lacks the pyrrolidine ring, offering different reactivity and applications.
Pyrrolidin-2-one: Contains a lactam ring, differing in both structure and reactivity.
Uniqueness: 2-(Pyrrolidin-1-yl)cyclopentanol is unique due to the combination of the cyclopentanol and pyrrolidine rings, providing a distinct set of chemical properties and reactivity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
2-pyrrolidin-1-ylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKHVOQROHUFMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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